N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-21(16-25-8-4-5-9-25)24-19-14-20(23-17-22-19)27-12-10-26(11-13-27)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,22,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDBZHCWMSALQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide, with the CAS number 1396812-75-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O |
| Molecular Weight | 376.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily linked to its interaction with various molecular targets:
- Dopamine Receptor Modulation : Similar compounds have shown high affinity for dopamine receptors, particularly the D(4) subtype, suggesting potential neuropharmacological effects .
- Antiproliferative Activity : Preliminary studies indicate that this compound may possess antiproliferative properties, potentially affecting cancer cell lines by modulating pathways such as mTORC1 and autophagy .
- Autophagy Regulation : Research indicates that compounds in this class can disrupt autophagic flux under nutrient stress conditions, which may have implications for cancer therapy by selectively targeting tumor cells .
Antiproliferative Effects
A study focusing on related compounds demonstrated significant antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2), with EC50 values around 10 μM. The compounds exhibited enhanced metabolic stability and potential as new autophagy modulators .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzylpiperazine derivatives, including:
- Dopamine Receptor Affinity : Compounds structurally similar to this compound were evaluated for their selectivity towards dopamine receptor subtypes, showing promising results for therapeutic applications in neuropsychiatric disorders .
- Cancer Cell Studies : In vitro tests revealed that related compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines through modulation of key signaling pathways .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursor molecules. The synthetic routes often include:
- Reductive Amination : Utilizing piperazine derivatives and pyrimidine intermediates.
- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to ensure purity and yield.
Future Directions in Research
The exploration of this compound's biological activity can be expanded in several ways:
- In Vivo Studies : Further investigation into its pharmacokinetics and therapeutic efficacy in animal models.
- Target Identification : Elucidating specific molecular targets through advanced techniques such as proteomics and metabolomics.
- Structure–Activity Relationship (SAR) : Identifying modifications that enhance potency or selectivity towards desired targets.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-benzylpiperazine group differentiates it from analogs with simpler piperazine (e.g., 4-methylpiperazine in ) or piperidine substituents. Benzyl groups may enhance lipophilicity and receptor affinity compared to alkyl or pyridine-based substituents.
Acetamide Derivatives with Heterocyclic Modifications
Acetamide side chains are common in bioactive molecules. Comparisons include:
Key Observations :
- The target compound’s pyrrole-acetamide lacks the isoindolinone or dioxopiperidine moieties seen in , which are critical for proteolysis-targeting chimeras (PROTACs) or cereblon binding. This suggests divergent therapeutic mechanisms.
- Unlike the methoxy group in compound 7 , the pyrrole ring may offer π-π stacking interactions with aromatic residues in target proteins.
Substituent Effects on Pharmacokinetics and Selectivity
Benzylpiperazine vs. Methylpiperazine
Pyrrole vs. Pyridine/Pyrrolidinone
- Pyrrole (target compound): Electron-rich aromatic system may enhance binding to ATP pockets in kinases but could limit solubility.
- Pyridine (e.g., ) or pyrrolidinone (e.g., ): Polar groups improve solubility but may reduce membrane permeability.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide, and how can reaction yields and purity be optimized?
- Methodological Answer : A multi-step approach is typically employed. For example, Suzuki-Miyaura cross-coupling reactions (e.g., using Pd(dppf)Cl₂ catalysts) can introduce aryl/heteroaryl groups to the pyrimidine core, as seen in analogous syntheses . Purification via column chromatography (e.g., DCM/MeOH gradients) and recrystallization improves purity. Reaction optimization (e.g., degassing solvents, controlled heating at 100°C for 16 hours) enhances yields .
Q. Which analytical techniques are critical for validating the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and functional group presence. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) with reference standards ensures purity (>95%), as outlined in pharmacopeial guidelines for related piperazinyl derivatives .
Q. How can researchers design initial pharmacological screens to assess this compound’s bioactivity?
- Methodological Answer : Use in vitro receptor binding assays (e.g., A₂A adenosine receptor screens) with radiolabeled ligands, as demonstrated for structurally similar positive allosteric modulators . Include positive controls (e.g., compound 23 from Neurocrine Biosciences) and dose-response curves (0.1–100 µM) to establish potency (EC₅₀) and efficacy .
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, receptor isoforms). Standardize protocols using WHO-recommended reference materials . Validate findings with orthogonal assays (e.g., functional cAMP accumulation vs. radioligand binding) and cross-check against structurally validated controls .
Q. What methodologies are effective for structure-activity relationship (SAR) studies targeting the pyrimidine and pyrrole moieties?
- Methodological Answer : Systematic substitution of the pyrimidine core (e.g., 4-benzylpiperazine vs. 4-phenylpiperazine) and pyrrole N-alkylation can be explored via parallel synthesis. Pharmacological testing in ex vivo models (e.g., rodent striatal slices) evaluates functional impacts on receptor modulation . Computational docking (e.g., Glide SP/XP) predicts binding poses to guide synthetic priorities .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer : Rodent models (e.g., 6-hydroxydopamine-lesioned rats) assess bioavailability and CNS penetration, as used for antiparkinsonian analogs . LC-MS/MS quantifies plasma and brain concentrations. Toxicity screens should include hepatic (ALT/AST) and renal (creatinine) biomarkers, with histopathology post 14-day dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
